N-Acetyltaurine
Description
Overview of N-Acetyltaurine in Endogenous Metabolism
This compound is a naturally occurring metabolite formed through the acetylation of taurine (B1682933). wikipedia.org The primary substrate for this biochemical reaction is acetate (B1210297). wikipedia.org NAcT is constitutively synthesized in the body and is considered a highly water-soluble and hygroscopic compound. hmdb.ca Its formation involves N-acetylation reactions between taurine and metabolites of ethanol (B145695), primarily acetate. hmdb.ca
The synthesis of NAcT is catalyzed by an enzyme known as NAT synthase, a cytosolic metalloenzyme found in the kidney and liver. hmdb.ca This enzyme can directly facilitate the esterification reaction between taurine and acetate without the need for ATP and CoA. hmdb.ca More recent research has identified the orphan enzyme phosphotriesterase-related (PTER) as the principal mammalian taurine N-acetyltransferase/hydrolase. nih.gov In vitro studies have shown that recombinant PTER catalyzes the bidirectional reaction of taurine N-acetylation with free acetate and the reverse hydrolysis of this compound back to taurine and acetate. nih.govpainelobesidade.com.br
Endogenous concentrations of this compound are observed to increase following the consumption of alcohol and after prolonged physical activity, which can lead to ketoacidosis. wikipedia.org The kidney has been identified as having the highest NAT synthase activity among tested organs, with the cytosol being the primary site of its biosynthesis within the cell. nih.govresearchgate.net The degradation of this compound in some organisms, such as the bacterium Cupriavidus necator H16, involves an inducible this compound amidohydrolase (NaaS) that breaks it down into acetate and taurine. nih.gov
Historical Context of this compound Discovery and Initial Characterization
The first mention of this compound in scientific literature dates back to 1990, when it was identified as a component in the droplets of an orb spider's viscid spiral. wikipedia.org Due to its high hygroscopicity, it plays a crucial role in maintaining the flexibility of the spider web. wikipedia.org
Its role as a metabolite in mammals was not described until later. In 2012, a study using a mouse model first identified this compound as a novel metabolite of ethanol. wikipedia.orgnih.govnih.gov This research, guided by metabolomics, found that NAcT was a urinary metabolite highly responsive to ethanol exposure. nih.govresearchgate.net Subsequent research in 2015 highlighted the connection between endurance training and increased this compound concentrations. wikipedia.org
The first study to investigate this compound in a forensic context as a potential alcohol biomarker in human urine was published in 2016. wikipedia.org This was followed by an evaluation of NAcT as an alcohol marker in human blood in 2017. wikipedia.org The synthesis of NAcT for research purposes can be achieved by dissolving taurine in a mixture of water and pyridine, followed by the addition of acetic anhydride. nih.govmdpi.com
Significance of this compound as a Novel Metabolite
This compound is significant as a direct biomarker representing the oxidative pathway of ethanol metabolism. wikipedia.orghmdb.ca This distinguishes it from other direct alcohol biomarkers like fatty acid ethyl esters (FAEE), ethyl glucuronide, and ethyl sulfate (B86663), which reflect the non-oxidative metabolism of alcohol. wikipedia.orghmdb.ca The fact that NAcT is an endogenous metabolite necessitates distinguishing between baseline concentrations and those induced by alcohol. wikipedia.org Studies have shown that alcohol consumption can lead to a tenfold increase in urinary this compound concentrations compared to endogenous levels, while the increase in blood is about twofold, suggesting efficient excretion by the kidneys. wikipedia.org
Furthermore, NAcT is considered a potential biomarker for hyperacetatemia, a condition of elevated acetate levels in the blood. hmdb.canih.govresearchgate.net Research in mouse models has demonstrated that urinary NAcT is an effective marker for hyperacetatemia resulting from various sources, including ethanol dosing and conditions like diabetes. nih.govresearchgate.netnih.gov
Recent studies have also uncovered a role for this compound in energy balance and body weight regulation. nih.govpainelobesidade.com.br The enzyme PTER, which hydrolyzes NAcT, has been linked to body mass index. painelobesidade.com.br Genetic ablation of PTER in mice leads to an accumulation of this compound and results in reduced body weight, decreased adiposity, and improved glucose homeostasis when taurine levels are increased. nih.gov Administering this compound to wild-type mice has been shown to reduce food intake and body weight. painelobesidade.com.brresearchgate.net
Research Findings on this compound
Compounds Mentioned in this Article
Structure
2D Structure
Properties
IUPAC Name |
2-acetamidoethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJAAWRLVGAKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172779 | |
| Record name | Acetyltaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19213-70-8 | |
| Record name | N-Acetyltaurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19213-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyltaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyltaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLTAURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL4H5MX8B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways and Enzymology of N Acetyltaurine
Biosynthesis of N-Acetyltaurine
The formation of this compound is an enzymatic process that conjugates taurine (B1682933) with an acetyl group, a reaction influenced by the availability of its fundamental precursors.
Precursors and Substrates: Taurine and Acetate (B1210297)/Acetyl-CoA
This compound (NAT) is biochemically synthesized through the acetylation of taurine. wikipedia.org The primary substrates for this reaction are taurine and acetate. wikipedia.orgnih.gov While both acetyl-CoA and acetate are potential sources for the acetyl group, in vitro studies have indicated that free acetate is the main precursor for NAT biosynthesis. nih.govnih.gov This is supported by observations where conditions leading to hyperacetatemia, such as ethanol (B145695) consumption, result in a significant increase in NAT levels. nih.govnih.govresearchgate.net Following ethanol intake, the levels of taurine are significantly reduced, while acetate and acetyl-CoA levels dramatically increase, further pointing to their roles as substrates. nih.govnih.gov The formation of NAT is a direct, enzymatically regulated biochemical transformation. nih.gov
Identification of this compound Synthase Activity
While this compound synthase (NAT synthase) activity was detected in mammalian cells and tissues for some time, the specific enzyme responsible for this catalytic activity remained unidentified for years. nih.govnih.govnih.gov This enzymatic activity was understood to catalyze the reaction between taurine and acetate directly, without the need for ATP or CoA. hmdb.ca
More recent research, employing activity-guided biochemical fractionation, has identified the phosphotriesterase-related (PTER) protein as the principal enzyme possessing this function. nih.govbiorxiv.orgresearchgate.net It was discovered that recombinant PTER catalyzes a bidirectional reaction, facilitating both taurine N-acetylation using free acetate as the acyl donor and the reverse hydrolysis of this compound. nih.govnih.govbiorxiv.orgresearchgate.net Therefore, PTER functions as the primary this compound synthase in mammals. nih.govbiorxiv.org
Tissue and Cellular Localization of this compound Biosynthesis
The synthesis of this compound is not uniformly distributed throughout the body. The highest levels of this compound synthase activity have been consistently identified in the kidney. nih.govnih.govresearchgate.net To a lesser extent, this activity is also observed in the liver and quadriceps muscle. researchgate.net Further investigation into the localization within the kidney has shown that the renal cortex is the most active site for NAT synthesis from taurine and acetate. nih.gov
On a subcellular level, the biosynthesis of this compound predominantly occurs in the cytosol. nih.govnih.govhmdb.ca This localization aligns with the cytosolic presence of its precursors and the identified synthase enzyme.
Catabolism and Hydrolysis of this compound
The breakdown of this compound is a critical component of its metabolic regulation, primarily managed by the hydrolytic action of the PTER enzyme.
Identification and Characterization of Phosphotriesterase-Related (PTER) as this compound Hydrolase
The enzyme responsible for the hydrolysis of this compound back into taurine and acetate was recently identified as the phosphotriesterase-related (PTER) protein. nih.govpainelobesidade.com.brresearchgate.net Previously an "orphan" enzyme with no known function, PTER is now characterized as a physiological this compound hydrolase. nih.govresearchgate.netescholarship.org In vitro experiments have demonstrated that PTER directly catalyzes this hydrolysis reaction. nih.govresearchgate.net
Studies using genetic ablation of the Pter gene in mice provided definitive proof of its function. nih.govresearchgate.net Tissues from these knockout mice, specifically the kidney and liver where PTER is highly expressed, showed a complete loss of this compound hydrolysis activity. nih.govnih.govresearchgate.net This genetic knockout resulted in a systemic elevation of this compound levels, confirming that PTER is the principal enzyme for this compound catabolism in vivo. nih.govnih.govebi.ac.uk
Reaction Kinetics and Substrate Specificity of PTER
The enzymatic activity of PTER has been characterized through kinetic studies. The recombinant mouse PTER enzyme exhibits bidirectional catalysis. For the synthesis of this compound, the enzyme shows substrate concentration-dependent activity with a Michaelis constant (Km) of 11 mM for acetate and 64 mM for taurine. nih.gov In the reverse hydrolysis reaction, the affinity for this compound is significantly higher, with a Km of 430 μM. nih.govbiorxiv.org
Table 1: Kinetic Parameters of Mouse PTER
| Direction | Substrate | Km (mM) | Kcat (s⁻¹) |
|---|---|---|---|
| Synthesis | Acetate | 11 | 1000 |
| Synthesis | Taurine | 64 | 5900 |
| Hydrolysis | This compound | 0.43 | 2600 |
Data sourced from kinetic studies with recombinant PTER enzyme. nih.gov
PTER demonstrates a high degree of substrate specificity. nih.gov In the hydrolysis direction, it acts most robustly on this compound. nih.gov While it can hydrolyze other N-acetyl amino acids such as N-acetyl-L-methionine, N-acetyl-L-isoleucine, N-acetyl-L-leucine, and N-acetyl-L-valine, as well as N-propionyltaurine, the reaction rates are less than 20% of that for this compound. nih.govuniprot.org The enzyme shows no significant activity towards long-chain N-fatty acyl taurines. nih.gov Similarly, for the synthesis reaction, PTER does not effectively utilize other acyl donors like butyrate (B1204436) or longer-chain fatty acids. nih.gov This narrow substrate scope highlights its specialized role in taurine and acetate metabolism. nih.govbiorxiv.org
Table 2: Relative Hydrolysis Rate of Various Substrates by PTER
| Substrate | Relative Activity (%) |
|---|---|
| This compound | 100 |
| N-Propionyltaurine | <20 |
| N-Acetyl-L-methionine | <20 |
| N-Acetyl-L-isoleucine | <20 |
| N-Acetyl-L-leucine | <20 |
| N-Acetyl-L-valine | <20 |
| Long-chain N-fatty acyl taurines | Not Observed |
Activity is shown relative to the hydrolysis of this compound. nih.govuniprot.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound (NAT) |
| Taurine |
| Acetate |
| Acetyl-CoA |
| Ethanol |
| N-Propionyltaurine |
| N-Acetyl-L-methionine |
| N-Acetyl-L-isoleucine |
| N-Acetyl-L-leucine |
| N-Acetyl-L-valine |
| Butyrate |
| ATP (Adenosine triphosphate) |
Physiological Regulation of PTER Activity
The primary enzyme identified to be responsible for the metabolism of this compound is the phosphotriesterase-related (PTER) protein, which functions as a physiological this compound hydrolase. nih.gov This enzyme catalyzes the hydrolysis of this compound back into its constituent molecules, taurine and acetate. nih.govebi.ac.uk The regulation of PTER activity is central to controlling the endogenous levels of this compound and, consequently, its physiological effects.
The expression of PTER is observed in key metabolic tissues, including the kidney, liver, and brainstem in mice. nih.govebi.ac.uk Genetic ablation of the Pter gene in animal models results in a complete loss of this compound hydrolysis activity in these tissues, leading to a systemic elevation of this compound levels. nih.govebi.ac.uknih.gov This demonstrates that PTER is the principal enzyme governing the breakdown of this compound in vivo. nih.gov
The activity of PTER is intrinsically linked to the flux of its substrate, this compound, and its products, taurine and acetate. Levels of this compound are dynamically regulated by various physiological stimuli that alter the availability of taurine and acetate, such as endurance exercise, alcohol consumption, and dietary taurine supplementation. nih.govnih.govstanford.edustanford.edu While these stimuli directly affect the production of this compound, they consequently influence the substrate load for PTER. The enzyme itself exhibits bidirectional catalytic activity, capable of both this compound hydrolysis and, in reverse, taurine N-acetylation using free acetate. nih.gov However, its higher affinity for this compound suggests its primary physiological role is hydrolysis. nih.gov
Direct regulatory mechanisms of the PTER enzyme itself, such as post-translational modifications (e.g., phosphorylation) or allosteric regulation by other molecules, are areas of ongoing investigation. nih.govpnas.org General principles of enzyme regulation suggest that factors like substrate and product concentrations, and the expression level of the enzyme gene, are key control points. For instance, in mice lacking the PTER enzyme, the accumulation of this compound makes them more sensitive to the effects of taurine supplementation and exercise. stanford.edu This highlights that the regulation of PTER's degradative activity is a critical node in the metabolic pathway of taurine. stanford.edustanford.edu
Dynamic Regulation of Endogenous this compound Levels
The concentration of this compound in the body is not static; it is dynamically regulated by physiological and metabolic states that influence the availability of its precursors, taurine and acetate. nih.govstanford.edu
Influence of Endurance Exercise on this compound Flux
Endurance exercise significantly increases the flux of this compound. researchgate.netnih.gov During prolonged physical activity, skeletal muscles produce a large amount of mitochondrial acetyl-CoA from the breakdown of lipids for energy. nih.govnih.gov An excess of acetyl-CoA can inhibit key metabolic pathways, and it is hypothesized that the acetylation of taurine to form this compound serves as a buffering mechanism to manage this excess acetyl-moiety. nih.govmdpi.com
Research has consistently shown a marked increase in this compound levels in response to endurance exercise in both humans and animal models. researchgate.netnih.gov
Human Studies: In healthy individuals who completed a full marathon, serum concentrations of this compound increased significantly from a baseline of approximately 3.2 nM to 18.8 nM immediately after the race. researchgate.net These levels typically return to baseline within a day. researchgate.net Similarly, urinary excretion of this compound is markedly higher in the 24-hour period following endurance exercise. researchgate.netresearchgate.net
Animal Studies: In rats subjected to treadmill running until exhaustion, the concentration of this compound was found to be significantly increased in both plasma and the soleus muscle. nih.govresearchgate.net Notably, there was a significant positive correlation between the this compound concentrations in the plasma and the muscle, while liver concentrations remained unchanged, strongly suggesting that skeletal muscle is the primary site of this compound synthesis during exercise. nih.govproquest.com
This exercise-induced synthesis is thought to facilitate the removal of excess acetate from skeletal muscle, preventing the intramuscular accumulation of acetyl-CoA that could otherwise lead to metabolic imbalance. researchgate.net
Table 1: Effect of Endurance Exercise on Serum this compound Levels in Humans
| Condition | Serum this compound (nM) |
|---|---|
| Before Marathon | 3.2 |
| Immediately After Marathon | 18.8 |
Data sourced from a study on healthy marathon runners. researchgate.net
Impact of Alcohol Consumption on this compound Production
The consumption of alcohol (ethanol) is another potent stimulus for the production of this compound. wikipedia.orgnih.govnih.gov The metabolism of ethanol in the liver leads to a substantial increase in the production of acetate, causing a state of hyperacetatemia. nih.govnih.govmdpi.com This excess acetate becomes a readily available substrate for the enzymatic reaction with taurine to form this compound. nih.govresearchgate.net
This process has been identified as a significant pathway for ethanol metabolism. nih.gov
Mechanism: Studies using deuterated ethanol confirmed that the acetyl group in the newly synthesized this compound originates directly from the metabolism of ethanol. nih.gov The reaction is particularly active in the kidney, which has been identified as having the highest this compound synthase activity among tested organs, with the cytosol being the primary site of synthesis within the cell. nih.govresearchgate.net
Quantitative Changes: In human drinking studies, where subjects consumed alcohol to reach a blood alcohol concentration (BAC) of 0.8 g/kg, urinary this compound concentrations showed a dramatic increase. unibe.chnih.gov Endogenous levels in abstinent subjects were in the range of 1.0 to 2.3 μg/mL, while peak concentrations after drinking reached a mean of 14 ± 2.6 μg/mL, occurring 3 to 6 hours after consumption began. unibe.chnih.gov This represents an approximate tenfold increase over baseline levels in urine. wikipedia.org
The formation of this compound following alcohol intake is an efficient mechanism for processing the excess acetate generated. nih.gov
Table 2: Urinary this compound Concentrations Before and After Alcohol Consumption
| Condition | Urinary this compound (μg/mL) |
|---|---|
| Endogenous Level (Abstinent) | 1.0 - 2.3 |
| Mean Peak Level (Post-Alcohol) | 14.0 (± 2.6) |
Data from a human study with a target BAC of 0.8 g/kg. unibe.chnih.gov
Effects of Dietary Taurine Supplementation on this compound Levels
Dietary supplementation with taurine, a direct precursor, can influence the levels of this compound. stanford.eduhumanperformancealliance.org Increasing the systemic availability of taurine provides more substrate for the acetylation reaction, particularly under conditions where acetate levels are also elevated. researchgate.net
The interplay between taurine supplementation and this compound levels is an area of active research:
Combined with Exercise: In rats, taurine supplementation has been shown to enhance endurance capacity. In these supplemented animals, this compound concentrations in skeletal muscle were significantly higher after 120 minutes of running compared to non-supplemented controls. researchgate.net This suggests that a greater availability of taurine can augment the this compound production response to exercise.
Metabolic Conditions: The effect of taurine supplementation can be context-dependent. In a mouse model of streptozotocin-induced diabetes, which leads to increased serum acetate and urinary this compound, providing 2% taurine in drinking water increased serum taurine levels as expected. However, it did not further increase the already elevated levels of urinary this compound. nih.gov This indicates that taurine availability is not the sole rate-limiting factor under all metabolic conditions.
Hippocampal Levels: In a study on female mice fed a high-fat diet, dietary supplementation with taurine resulted in increased concentrations of taurine in the hippocampus, but did not significantly alter the levels of N-acetylaspartate, another N-acetylated amino acid. biorxiv.org
These findings suggest that while increasing taurine intake can lead to higher this compound levels, the magnitude of this effect is influenced by other physiological factors, such as the concurrent availability of acetate from metabolic processes like exercise or alcohol catabolism. researchgate.netnih.gov
Physiological and Pathophysiological Roles of N Acetyltaurine
Role in Energy Homeostasis and Body Weight Regulation
Recent scientific investigations have highlighted the involvement of N-acetyltaurine in the complex interplay of energy balance and the regulation of body weight. This has positioned the metabolite as a key area of interest in understanding and potentially addressing metabolic disorders such as obesity.
This compound Accumulation and Resistance to Diet-Induced Obesity
Studies in animal models have demonstrated a compelling link between the accumulation of this compound and resistance to obesity induced by a high-fat diet. nih.govnih.gov Mice with a genetic knockout of the Pter gene, which encodes the enzyme phosphotriesterase-related (PTER) responsible for hydrolyzing this compound back to taurine (B1682933) and acetate (B1210297), exhibit elevated levels of this compound in their blood and tissues. stanford.edunih.gov When these Pter-knockout mice are fed a high-fat diet and given taurine, they show resistance to diet-induced obesity. stanford.edu This resistance is characterized by lower body weight and reduced adiposity compared to their wild-type counterparts on the same diet. nih.gov
Specifically, after 16 weeks on a high-fat diet, MCT1 (+/-) mice, which also show altered metabolism, displayed a 24.8% lower body weight. nih.gov Furthermore, analysis of body composition revealed that the reduced weight gain is due to a significant decrease in fat accumulation. nih.govnih.gov For instance, MCT1 (+/-) mice had 50.0% less fat accumulation after 9 months on a high-fat diet. nih.gov This suggests that the accumulation of this compound may play a protective role against the development of obesity.
Modulation of Food Intake by this compound Administration
A key mechanism through which this compound appears to exert its anti-obesity effects is by modulating food intake. nih.govnih.gov Research has shown that the administration of this compound to obese wild-type mice leads to a reduction in food intake and subsequent body weight loss. nih.govpainelobesidade.com.br This anorexigenic, or appetite-suppressing, effect of this compound is dependent on functional GFRAL receptors. nih.gov
In studies involving Pter-knockout mice, which have endogenously high levels of this compound, a reduction in food intake is also observed, contributing to their lean phenotype. nih.gov Similarly, MCT1 (+/-) mice on a high-fat diet showed a 12.3% reduction in food intake over a 10-week period. nih.gov These findings collectively indicate that this compound plays a role in the central regulation of appetite.
Mechanisms Linking this compound to Glucose Homeostasis
Beyond its impact on body weight and food intake, this compound has been shown to improve glucose homeostasis. nih.govnih.gov In mice with genetic ablation of Pter, the resulting elevation in this compound levels is associated with enhanced glucose regulation. nih.govpainelobesidade.com.br This improvement is also observed when this compound is administered pharmacologically to wild-type mice. nih.gov
The precise mechanisms are still under investigation, but it is suggested that the metabolic benefits on glucose homeostasis may be secondary to the observed reductions in food intake and body weight. nih.gov The interplay between this compound, energy expenditure, and insulin (B600854) sensitivity is a critical area of ongoing research. For instance, in MCT1 (+/-) mice, which are resistant to diet-induced obesity, there is less insulin resistance and an absence of hepatic steatosis, indicating improved glucose metabolism. nih.gov
Interplay with Taurine Metabolism and Genetic Factors (e.g., PTER locus and Human Body Mass Index)
The regulation of this compound levels is intrinsically linked to taurine metabolism and genetic factors. stanford.edunih.gov The enzyme PTER is a central figure in this pathway, catalyzing the hydrolysis of this compound to taurine and acetate. nih.govpainelobesidade.com.br Genetic ablation of Pter in mice eliminates this hydrolysis activity, leading to a systemic increase in this compound. nih.gov
Significantly, the human PTER gene locus has been associated with body mass index (BMI) in human populations. stanford.edunih.gov This genetic link suggests that variations in PTER activity could influence an individual's susceptibility to obesity. The discovery of PTER as the primary enzyme for this compound hydrolysis provides a functional explanation for this genetic association. stanford.edu The levels of this compound are also influenced by dietary intake of taurine and physiological states like endurance exercise. stanford.edunih.gov
Table 1: Effects of this compound on Metabolic Parameters in Animal Models
| Parameter | Model | Observation |
|---|---|---|
| Body Weight | Pter-knockout mice on high-fat diet | Reduced body weight compared to wild-type. nih.gov |
| MCT1 (+/-) mice on high-fat diet | 24.8% lower body weight after 16 weeks. nih.gov | |
| Obese wild-type mice with this compound administration | Reduced body weight. nih.gov | |
| Adiposity/Fat Accumulation | Pter-knockout mice | Reduced adiposity. nih.gov |
| MCT1 (+/-) mice on high-fat diet | 50.0% less fat accumulation after 9 months. nih.gov | |
| Food Intake | Pter-knockout mice | Reduced food intake. nih.gov |
| Obese wild-type mice with this compound administration | Reduced food intake. nih.gov | |
| MCT1 (+/-) mice on high-fat diet | 12.3% less food intake over 10 weeks. nih.gov | |
| Glucose Homeostasis | Pter-knockout mice | Improved glucose homeostasis. nih.gov |
| Wild-type mice with this compound administration | Improved glucose homeostasis. nih.gov |
Function in Mitochondrial Metabolism
The mitochondria are central to cellular energy production, and recent evidence suggests that this compound plays a role in mitochondrial metabolic processes, particularly in buffering acetyl-CoA levels.
This compound as a Buffer for Mitochondrial Acetyl-CoA
Mitochondrial acetyl-CoA is a critical metabolic hub, linking the breakdown of carbohydrates, fats, and amino acids to the tricarboxylic acid (TCA) cycle for energy production. nih.gov An excessive accumulation of acetyl-CoA in the mitochondria can inhibit key enzymes like pyruvate (B1213749) dehydrogenase, thereby disrupting the metabolic flux from glycolysis to the TCA cycle. nih.gov
Research indicates that taurine can act as a buffer for the acetyl group of mitochondrial acetyl-CoA. nih.govproquest.com In skeletal muscle during endurance exercise, for instance, there is an increased production of acetyl-CoA from the breakdown of fatty acids. nih.gov Studies have shown that in human subjects, serum concentrations of this compound significantly increase after a full marathon. nih.govproquest.com In cultured human skeletal muscle cells, the presence of taurine was found to suppress the increase in the mitochondrial acetyl-CoA/free CoA ratio that is induced by acetate. nih.govproquest.com This buffering action results in the formation of this compound, which is then excreted from the cells, helping to prevent the negative feedback effects of high acetyl-CoA levels. nih.gov
This suggests that the acetylation of taurine to form this compound is a mechanism to manage excess acetyl-CoA, thereby supporting the regulation of energy metabolism during periods of high energy demand, such as endurance exercise. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Taurine |
| Acetate |
| Acetyl-CoA |
| Pyruvate |
| Glucose |
| Acetylcarnitine |
| Carnitine |
| Palmitic acid |
| Cysteine |
| Melatonin |
| Acetylcholine |
| Fatty acid ethyl esters |
| Ethyl glucuronide |
| Ethyl sulfate (B86663) |
Regulation of Acetyl-CoA/Free-CoA Ratio in Skeletal Muscles during Endurance Exercise
During periods of prolonged endurance exercise, skeletal muscles produce a substantial amount of mitochondrial acetyl-CoA from lipids to meet heightened energy demands. nih.govproquest.com An excessive accumulation of acetyl-CoA can elevate the mitochondrial acetyl-CoA/free-CoA ratio, which in turn suppresses the metabolic flux from glycolysis to the tricarboxylic acid (TCA) cycle through the allosteric inhibition of pyruvate dehydrogenase (PDH). nih.govmdpi.com To counteract this potential metabolic bottleneck, taurine and carnitine act as buffers for the acetyl moiety of mitochondrial acetyl-CoA. nih.govmdpi.com
Taurine, which is present in high concentrations in skeletal muscle, can react with the acetyl group from acetyl-CoA, particularly that derived from acetate, to form this compound (NAT). nih.govnih.gov This process helps to prevent the excessive accumulation of mitochondrial acetyl-CoA, thereby maintaining the acetyl-CoA/free-CoA ratio. nih.govproquest.com Research has demonstrated that in cultured primary human skeletal muscle cells, the presence of taurine and acetate leads to a significant increase in NAT concentration in the culture medium. nih.govnih.gov Concurrently, taurine was shown to suppress the increase in the mitochondrial acetyl-CoA/free-CoA ratio induced by acetate. nih.govproquest.comnih.gov
Observational studies in humans corroborate these cellular findings. Following a full marathon, the serum concentrations of NAT in participants were significantly increased. nih.govnih.gov This elevation of NAT in the blood during endurance exercise is believed to reflect the buffering of the acetyl-moiety in mitochondria by taurine within the skeletal muscles. nih.govnih.gov Consequently, the blood levels of NAT may serve as an indicator of the energy production status from fatty acids in the skeletal muscles during endurance exercise. nih.govproquest.comnih.gov
Table 1: Research Findings on this compound (NAT) and Acetyl-CoA Regulation
| Study Type | Model Organism/System | Key Intervention(s) | Primary Outcome(s) | Reference(s) |
| Human Observational Study | Human subjects | Completion of a full marathon | Significant increase in serum NAT concentrations post-marathon. | nih.govnih.gov |
| In Vitro Cell Culture | Primary human skeletal muscle cells | Culture with taurine and acetate | Significant increase in NAT concentration in the culture medium; Suppression of the acetate-induced increase in the mitochondrial acetyl-CoA/free-CoA ratio. | nih.govproquest.comnih.gov |
| In Vitro Cell Culture | Primary human skeletal muscle cells | Culture with carnitine and palmitic acid | Significant increase in acetylcarnitine (ACT) concentration in the culture medium; Suppression of the palmitic acid-induced increase in the mitochondrial acetyl-CoA/free-CoA ratio. | nih.govproquest.comnih.gov |
Neurobiological Implications of Acetyltaurine
Neuroprotective Effects of Magnesium Acetyltaurate against Excitotoxicity (e.g., NMDA-Induced)
Glutamate excitotoxicity, which is mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors, is a significant factor in the loss of retinal ganglion cells (RGCs) in conditions like glaucoma. nih.govresearchgate.net Magnesium acetyltaurate (MgAT), a compound combining magnesium and acetyltaurine, has been investigated for its potential neuroprotective effects against such excitotoxicity. nih.govresearchgate.net The proposed mechanism of MgAT is twofold: the magnesium ion acts as an antagonist to NMDA receptors, while the taurine component provides antioxidant effects. nih.govresearchgate.net
In preclinical studies using rat models, intravitreal injection of NMDA was used to induce retinal damage. nih.gov The administration of MgAT was shown to prevent this NMDA-induced damage to the retina and optic nerve. nih.govresearchgate.net Research indicates that pretreatment with MgAT, given 24 hours before the NMDA insult, was more effective in conferring protection than co-treatment or post-treatment. nih.govresearchgate.net The protective effects were quantified by observing a preserved thickness of the ganglion cell layer and a reduced number of apoptotic cells in the retinas of MgAT-treated rats compared to those treated with NMDA alone. nih.gov
Table 2: Experimental Findings on MgAT Neuroprotection against NMDA-Induced Excitotoxicity
| Experimental Group | Treatment | Key Morphometric and Apoptotic Findings | Reference(s) |
| Control | Vehicle (PBS) injection | Normal retinal morphometry and low levels of apoptosis. | nih.gov |
| NMDA Group | NMDA (160 nmol) injection | Reduced thickness of ganglion cell layer (GCL), reduced number of retinal cells in GCL, increased number of apoptotic cells (TUNEL & caspase-3 positive). | nih.gov |
| MgAT-Treated Groups | MgAT (320 nmol) pre-, co-, or post-NMDA injection | Preserved GCL thickness and cell numbers compared to the NMDA group; Reduced number of apoptotic cells compared to the NMDA group. | nih.gov |
Role in Retinal Oxidative Stress and Activation of Neurotrophic Mechanisms
The neuroprotective capacity of magnesium acetyltaurate (MgAT) is closely linked to its ability to mitigate oxidative and nitrosative stress and to activate endogenous neurotrophic pathways. nih.govnih.gov Oxidative stress is a known contributor to retinal degenerative diseases. nih.govresearchgate.net The protective effect of MgAT against NMDA-induced retinal cell apoptosis is attributed, in part, to a significant reduction in retinal oxidative stress. nih.govresearchgate.net
Furthermore, MgAT has been shown to modulate nitrosative stress by influencing the expression of nitric oxide synthases (NOS). nih.gov Excitotoxicity induced by NMDA leads to an increased expression of inducible NOS (iNOS), which generates large amounts of nitric oxide. nih.gov Treatment with MgAT was found to result in a near-normal expression of NOS isoforms, thereby reducing nitrosative stress. nih.gov This effect is partly due to magnesium's ability to antagonize NMDA receptors, which blocks the calcium influx that would otherwise lead to increased neuronal NOS (nNOS) expression. nih.gov
In addition to its antioxidant effects, MgAT activates neuroprotective mechanisms related to brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net The estimation of neurotrophic factors in the retina of animal models showed that the protective effects of MgAT were associated with the activation of these BDNF-related pathways. nih.gov
Potential Crosstalk with GFRAL Signaling in the Brainstem
Recent research has uncovered a potential link between this compound and the signaling pathway of the GDNF family receptor alpha-like (GFRAL). nih.gov The GFRAL receptor is expressed exclusively in neurons of the hindbrain, specifically in the area postrema (AP) and the nucleus of the solitary tract (NTS). nih.govnih.gov This receptor is the target for Growth Differentiation Factor 15 (GDF15), a hormone involved in regulating energy balance and inducing anorexia. nih.gov
Studies have provided evidence that the anorexigenic and anti-obesity effects of this compound require functional GFRAL receptors. nih.gov In experiments with diet-induced obese mice, the administration of this compound led to a reduction in body weight and food intake. nih.govbiorxiv.org However, when the GFRAL receptor was blocked using a neutralizing antibody, this compound failed to produce these effects. nih.govbiorxiv.org This suggests a functional crosstalk, where this compound may modulate energy balance through the GFRAL signaling axis in the brainstem. nih.gov The enzyme phosphotriesterase-related (PTER), which degrades this compound, is also implicated; mice lacking this enzyme accumulate this compound and show enhanced sensitivity to its anti-obesity effects. nih.govstanford.edu
Relationship to General Taurine Neuroprotective Mechanisms
The neuroprotective properties of acetyltaurine are built upon the well-established protective mechanisms of its parent compound, taurine. Taurine is known to possess a range of cytoprotective functions in the central nervous system. nih.govnih.gov It can act as a weak agonist at inhibitory GABA-A and glycine (B1666218) receptors and can also modulate excitatory NMDA receptors, thereby helping to reduce neuronal hyperexcitability and glutamate-induced neurotoxicity. nih.gov
A primary mechanism of taurine's protective action is its antioxidant activity. nih.gov It can neutralize inflammatory oxidants such as hypochlorous acid, and its chlorinated derivative, taurine chloramine, also exhibits anti-inflammatory properties. nih.gov Furthermore, taurine has been shown to reduce endoplasmic reticulum (ER) stress and inhibit apoptotic pathways by down-regulating key executioner proteins like calpain and caspase-3 in the context of cerebral ischemia. nih.govnih.gov
The neuroprotective effects observed with magnesium acetyltaurate (MgAT) can be seen as a synergistic extension of these mechanisms. The magnesium component directly antagonizes the NMDA receptor, a key player in excitotoxicity, while the acetyltaurine moiety likely contributes through the antioxidant, anti-inflammatory, and anti-apoptotic pathways inherent to taurine. nih.govnih.gov
This compound as a Biomarker in Metabolic Monitoring
This compound (NAT) has emerged as a valuable biomarker for monitoring various metabolic states, including those related to exercise, acetate levels, and alcohol consumption. nih.govnih.govwikipedia.org Its concentration in biological fluids like serum and urine changes in response to specific metabolic perturbations.
Endurance Exercise: As previously noted, serum and urinary NAT levels increase significantly after strenuous physical activity, such as marathon running. nih.govwikipedia.org This increase reflects the heightened use of fatty acids for energy and the subsequent buffering of excess acetyl-CoA in skeletal muscles, making NAT a potential marker for exercise-induced metabolic shifts. nih.govnih.gov
Hyperacetatemia: Urinary NAT has been characterized as an effective and responsive biomarker for hyperacetatemia, or elevated blood acetate levels. nih.govnih.gov Studies in mouse models have shown that urinary NAT increases following the administration of acetate precursors like triacetin, ethanol (B145695) consumption, and in conditions such as streptozotocin-induced diabetes. nih.govnih.gov The kidney has been identified as a primary site for the synthesis of NAT in response to increased systemic acetate. nih.govnih.govresearchgate.net
Alcohol Consumption: NAT is considered a direct biomarker representing the oxidative pathway of ethanol metabolism. wikipedia.orghmdb.ca Following alcohol intake, acetate is produced, which then reacts with taurine to form NAT. nih.govhmdb.ca Consequently, NAT concentrations in both urine and blood increase, serving as an indicator of recent alcohol consumption. wikipedia.orghmdb.ca
Metabolic Disease: Lower circulating levels of taurine pathway metabolites, which include hypotaurine, taurine, and this compound, have been associated with metabolic diseases such as type 2 diabetes and obesity in humans.
Table 3: this compound (NAT) as a Metabolic Biomarker
| Condition/State Monitored | Sample Type(s) | Observed Change in NAT | Associated Metabolic Process | Reference(s) |
| Endurance Exercise | Serum, Urine | Increase | Buffering of excess mitochondrial acetyl-CoA in skeletal muscle. | nih.govnih.govwikipedia.org |
| Hyperacetatemia | Urine | Increase | Systemic response to elevated blood acetate levels; NAT synthesis primarily in the kidney. | nih.govnih.govresearchgate.net |
| Alcohol Consumption | Urine, Blood | Increase | Oxidative metabolism of ethanol to acetate, followed by NAT synthesis. | wikipedia.orghmdb.ca |
| Metabolic Health | Blood | Decrease | Associated with conditions like type 2 diabetes and obesity. |
Detection and Quantification of this compound in Urine and Serum
The accurate measurement of this compound in biological fluids is crucial for understanding its physiological roles and its potential as a biomarker. Various analytical techniques have been developed and validated for its detection and quantification in both urine and serum.
Analytical Methods: The primary method for quantifying this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). wikipedia.orgnih.gov Due to the high water solubility and hygroscopic nature of NAT, specific chromatographic techniques are employed for effective separation from other components in the biological matrix. wikipedia.org Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice as it is well-suited for separating highly polar compounds like NAT. wikipedia.orgnih.gov
Sample Preparation: Sample preparation is a critical step to ensure accurate analysis.
Urine: Urine samples are typically prepared by dilution with an aqueous acetonitrile (B52724) solution to precipitate proteins and other particulates. nih.govmdpi.com An internal standard, such as sulfadimethoxine, is often added to ensure accuracy. mdpi.comresearchgate.net After centrifugation, the resulting supernatant is injected into the LC-MS/MS system. nih.govmdpi.com For some analyses, urine levels of NAT are normalized to creatinine (B1669602) concentrations to account for variations in urine dilution. nih.gov
Serum: Serum samples are commonly quenched with acetonitrile to precipitate proteins. nih.govmdpi.com After centrifugation, the supernatant is collected for analysis. nih.govmdpi.com For the quantification of related compounds like taurine, a derivatization step, for instance with dansyl chloride, may be employed prior to LC-MS analysis. mdpi.com
Research Findings: Studies have successfully quantified NAT in both urine and serum, establishing baseline endogenous levels and measuring changes after specific stimuli. In a drinking study, the lower limit of quantitation (LLOQ) for NAT in urine was determined to be 0.05 μg/mL. nih.gov Endogenous concentrations in urine of alcohol-abstinent individuals were found to be in the range of 1.0 to 2.3 μg/mL. nih.gov Another study reported normal urinary concentrations in alcohol-abstinent subjects to be between 0.599 and 1.38 µmol/mmol creatinine. In blood, after a period of abstinence, endogenous NAT levels were found to be 22 ± 7 ng/mL. researchgate.net These established methods and baseline values are fundamental for investigating the clinical and forensic utility of this compound.
Table 1: Analytical Methods and Sample Preparation for this compound Quantification
| Parameter | Urine | Serum |
|---|---|---|
| Primary Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) wikipedia.orgnih.gov | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) mdpi.com |
| Chromatography Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) wikipedia.orgnih.gov | Hypersil GOLD aQ column mdpi.com |
| Sample Preparation | Dilution with aqueous acetonitrile, centrifugation. nih.govmdpi.com | Quenching with acetonitrile, centrifugation. nih.govmdpi.com |
| Internal Standard Example | Sulfadimethoxine mdpi.comresearchgate.net | Sulfadimethoxine mdpi.com |
| Derivatization (for related compounds) | Dansyl chloride for taurine. mdpi.com | Dansyl chloride for taurine. mdpi.com |
This compound as an Indicator of Hyperacetatemia
Hyperacetatemia, a condition characterized by elevated levels of acetate in the blood, can arise from various exogenous and endogenous sources. researchgate.netnih.gov Recent research has positioned urinary this compound as a promising non-invasive biomarker for this metabolic state. researchgate.netnih.govnih.gov
Mechanism of Action: The formation of NAT is a direct consequence of the body's attempt to manage excess acetate. nih.govresearchgate.net The synthesis of NAT involves the reaction of acetate with the abundant amino acid taurine. nih.govnih.gov This biochemical process is particularly active in the kidney, which has been identified as having the highest NAT synthase activity among tested organs, with the cytosol being the primary site of synthesis. nih.govresearchgate.netresearchgate.net The enzyme responsible, NAT synthase, can directly catalyze the reaction between taurine and acetate. Following its synthesis in the renal cortex, NAT is readily excreted into the urine. researchgate.net In contrast, free acetate often undergoes extensive reabsorption in the kidney, which makes urinary acetate a less reliable indicator of systemic acetate levels. researchgate.net This efficient excretion of NAT makes its urinary concentration highly responsive to states of hyperacetatemia. researchgate.net
Detailed Research Findings: Multiple experimental models in mice have validated the link between hyperacetatemia and elevated urinary NAT.
Ethanol Dosing: Ethanol metabolism is a major source of acetate. nih.gov Studies have shown that ethanol administration leads to a significant increase in both hepatic and serum acetate levels, which corresponds with a dramatic rise in urinary NAT. nih.govresearchgate.net
Triacetin Dosing: Direct administration of triacetin, a source of acetate, resulted in increased serum acetate and a more than six-fold increase in urinary NAT, while other N-acetylated amino acids in the urine remained unchanged. researchgate.netnih.gov
Streptozotocin-Induced Diabetes: In a mouse model of diabetes, a condition known to cause endogenous hyperacetatemia, a co-occurrence of increased serum acetate and elevated urinary NAT was observed. researchgate.netnih.govnih.gov
These findings collectively suggest that urinary NAT serves as an effective and specific marker for hyperacetatemia originating from diverse metabolic conditions. researchgate.netnih.gov
Table 2: Research Findings on this compound as a Hyperacetatemia Marker in Mice
| Hyperacetatemia Model | Effect on Serum Acetate | Effect on Urinary this compound | Key Observation |
|---|---|---|---|
| Ethanol Dosing | Significantly Increased nih.govresearchgate.net | Dramatically Increased nih.govresearchgate.net | Demonstrates NAT as a marker for acetate produced from ethanol metabolism. |
| Triacetin Dosing | Increased researchgate.netnih.gov | > 6-fold Increase researchgate.net | Shows specificity of NAT response compared to other acetylated amino acids. |
| Streptozotocin-Induced Diabetes | Increased researchgate.netnih.gov | Increased researchgate.netnih.gov | Validates NAT as a marker for endogenously produced excess acetate. |
This compound in the Context of Ethanol Metabolism and Forensic Applications
The metabolism of ethanol significantly alters the body's biochemical landscape, producing metabolites that can serve as biomarkers for alcohol consumption. This compound has emerged as a novel and valuable marker in this context, particularly for forensic applications. nih.govnih.gov
Role in Ethanol Metabolism: Ethanol is primarily metabolized in the liver through an oxidative pathway that results in the production of acetate. nih.govnih.gov This surge in acetate drives the synthesis of this compound. nih.govnih.gov Therefore, NAT is considered a direct biomarker representing the oxidative pathway of ethanol metabolism. wikipedia.org This distinguishes it from other well-known direct alcohol biomarkers like ethyl glucuronide (EtG) and ethyl sulfate (EtS), which reflect the non-oxidative, conjugative pathways of alcohol metabolism. wikipedia.org Studies using stable isotope-labeled ethanol have definitively confirmed that NAT is a novel metabolite of ethanol. nih.govnih.gov
Forensic Utility and Research Findings: The potential of NAT as a forensic marker for recent alcohol intake has been investigated in human drinking studies.
Time Course of Detection: After alcohol consumption, urinary NAT concentrations increase significantly. nih.gov Maximum concentrations are typically reached 3 to 6 hours after the start of drinking. nih.gov One study with subjects reaching a blood alcohol concentration (BAC) of 0.8 g/kg found that mean peak urinary NAT concentrations reached 14 ± 2.6 μg/mL, a substantial increase from baseline endogenous levels. nih.gov This represents an approximate tenfold increase over endogenous concentrations in urine. wikipedia.org In contrast, the increase in blood is more moderate, only about twofold, suggesting very efficient renal excretion. wikipedia.org
Detection Window: The levels of NAT remain elevated even after BAC is no longer detectable, providing a slightly extended window for detection. nih.gov However, within 24 hours, NAT concentrations typically return to endogenous levels, at a time when markers like EtG and EtS may still be detectable. nih.gov
Significance: The fact that NAT is an endogenous compound means that a distinction between baseline and alcohol-induced concentrations is necessary for interpretation. wikipedia.org Nevertheless, a positive and significantly elevated NAT result can be used as a reliable indicator of recent alcohol consumption. nih.gov
Table 3: Comparison of this compound (NAT) with Other Direct Alcohol Biomarkers
| Biomarker | Metabolic Pathway | Peak Concentration (Urine) | Detection Window | Nature |
|---|---|---|---|---|
| This compound (NAT) | Oxidative (Acetate-driven) wikipedia.org | 3-6 hours post-consumption nih.gov | < 24 hours nih.gov | Endogenous, increases with consumption wikipedia.orgnih.gov |
| Ethyl Glucuronide (EtG) | Non-oxidative (Conjugation) wikipedia.org | Varies, generally within hours | Up to several days | Exogenous (only present after consumption) nih.gov |
| Ethyl Sulfate (EtS) | Non-oxidative (Conjugation) wikipedia.org | Varies, generally within hours | Up to several days | Exogenous (only present after consumption) nih.gov |
Advanced Research Methodologies for Acetyltaurine Studies
Omics Approaches in N-Acetyltaurine Research
High-throughput "omics" technologies have provided a systems-level view of this compound's role in biology, enabling researchers to move from simple detection to understanding its complex interactions within the broader metabolic network.
Metabolomics, the large-scale study of small molecules, has been fundamental in identifying and quantifying this compound in various biological samples. youtube.comyoutube.com The primary analytical technique employed is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), which offers the sensitivity and specificity required to measure NAT, a highly hydrophilic compound. wikipedia.org This approach allows for the simultaneous profiling of this compound and its related precursors and metabolites, such as taurine (B1682933), hypotaurine, acetate (B1210297), and acetyl-CoA. nih.govnih.gov
Metabolomic studies have been instrumental in discovering the dynamic regulation of this compound levels in response to various physiological and pathophysiological stimuli. For instance, global profiling revealed that this compound concentrations increase significantly following endurance exercise, dietary taurine supplementation, and alcohol consumption. nih.govresearchgate.netebi.ac.uk Furthermore, metabolomic analyses in human cohorts have associated lower levels of taurine pathway metabolites, including this compound, with conditions like type 2 diabetes and obesity. In experimental models, metabolomics has identified this compound as a key urinary metabolite that is highly responsive to ethanol (B145695) exposure and can serve as a biomarker for hyperacetatemia. nih.govnih.govnih.gov
Table 1: Key Findings from Metabolomics Studies on this compound
| Research Area | Key Finding | Model System | Relevant Metabolites Profiled | Citations |
|---|---|---|---|---|
| Ethanol Metabolism | NAT identified as a novel metabolite of ethanol. | Mice, Humans | This compound, Ethyl glucuronide, Ethyl sulfate (B86663), Acetate | nih.govnih.govhmdb.ca |
| Exercise Physiology | NAT levels increase in serum, urine, and skeletal muscle after endurance exercise. | Humans, Rats | This compound, Acetylcarnitine, Acetate, Taurine | hmdb.canih.govnih.gov |
| Metabolic Disease | Lower circulating NAT levels associated with obesity and type 2 diabetes. | Humans | This compound, Taurine, Hypotaurine |
| Hyperacetatemia | Urinary NAT serves as a responsive biomarker for systemic acetate levels. | Mice | this compound, Acetate, other N-acetylated amino acids | nih.govresearchgate.net |
While metabolomics identifies the players, proteomics and genomics are crucial for identifying the regulatory machinery. For a long time, the specific enzymes governing this compound synthesis and degradation in mammals were unknown. nih.govnih.gov Recent breakthroughs, employing an activity-guided biochemical fractionation approach combined with proteomics, have identified the phosphotriesterase-related (PTER) enzyme as the primary physiological this compound hydrolase. nih.govpainelobesidade.com.brresearchgate.net This orphan enzyme, previously of unknown function, catalyzes the hydrolysis of this compound back into taurine and acetate. painelobesidade.com.brresearchgate.netresearchgate.net In vitro studies have shown that recombinant PTER can also catalyze the reverse reaction—the synthesis of this compound from taurine and free acetate—demonstrating its bidirectional capability. researchgate.netnih.govbiorxiv.org
Genomic studies have provided further context, linking the human PTER gene locus to body mass index, which hinted at its role in energy metabolism. nih.govnih.govstanford.edu This genetic association, combined with the proteomic identification and subsequent functional validation, firmly places PTER as a central enzyme in secondary taurine metabolism. painelobesidade.com.brresearchgate.net
In Vivo and In Vitro Experimental Models
To validate the findings from omics studies and explore the physiological function of this compound, researchers rely on a variety of experimental models, from genetically engineered animals to specialized cell cultures.
The development of genetically modified animal models has been a pivotal advance in this compound research. Specifically, the creation of PTER knockout (PTER-KO) mice has provided definitive evidence of the enzyme's role in vivo. painelobesidade.com.brresearchgate.net Genetic ablation of the Pter gene in mice leads to a complete loss of this compound hydrolysis activity in tissues such as the kidney, liver, and brainstem. nih.govpainelobesidade.com.brresearchgate.net
Using targeted metabolomics, researchers observed that PTER-KO mice exhibit a systemic and significant elevation of this compound levels across various tissues and in the blood, with increases ranging from two-fold to over ten-fold compared to wild-type counterparts. nih.govbiorxiv.org Functionally, when these PTER-KO mice are exposed to stimuli that increase taurine levels (such as dietary supplementation), they exhibit remarkable phenotypes, including reduced food intake, resistance to diet-induced obesity, and improved glucose homeostasis. nih.govnih.govresearchgate.net These findings demonstrate that the accumulation of this compound, resulting from the genetic removal of its degrading enzyme, has potent effects on energy balance. painelobesidade.com.brstanford.edu
Table 2: Phenotypic Comparison of PTER Knockout (KO) vs. Wild-Type (WT) Mice
| Parameter | Wild-Type (WT) Mice | PTER Knockout (KO) Mice | Citation |
|---|---|---|---|
| This compound Hydrolysis | Present in tissues (kidney, liver, brainstem) | Complete loss of activity | painelobesidade.com.brresearchgate.net |
| Systemic this compound Levels | Baseline levels | Systemically elevated (>2-fold) | nih.govbiorxiv.org |
| Response to Taurine Stimuli | Normal physiological response | Reduced food intake, improved glucose homeostasis | nih.govnih.gov |
| Response to High-Fat Diet | Prone to diet-induced obesity | Resistance to diet-induced obesity | researchgate.netstanford.edu |
To understand the role of this compound in metabolic diseases, researchers utilize various induced animal models. The diet-induced obesity (DIO) mouse model is frequently used, where mice are fed a high-fat diet to replicate features of human obesity. researchgate.netnih.govnih.gov In this context, studies have shown that administering this compound to obese wild-type mice can reduce food intake and body weight, mimicking the effects seen in PTER-KO mice and suggesting a direct role for the metabolite in regulating energy balance. nih.govresearchgate.netresearchgate.net
Another important disease model is the streptozotocin (B1681764) (STZ)-induced diabetes model in mice. STZ is a chemical that induces diabetes, leading to a state of hyperacetatemia (high acetate levels). In these STZ-treated mice, urinary this compound levels are dramatically increased, confirming the link between acetate availability and this compound synthesis. nih.govresearchgate.net This model, alongside ethanol-dosing models which also induce hyperacetatemia, has been crucial for establishing urinary this compound as a non-invasive biomarker for systemic acetate status. nih.govnih.govresearchgate.net
In vitro cell culture systems provide a controlled environment to dissect the molecular mechanisms of this compound metabolism at the cellular level. Primary human skeletal muscle cells, when differentiated into myotubes, have been used to demonstrate that skeletal muscle is a site of this compound synthesis. nih.gov When these cells are exposed to taurine and acetate, they produce and excrete this compound into the culture medium. nih.gov This system has also been used to show that taurine can suppress the increase in the mitochondrial acetyl-CoA/free-CoA ratio, suggesting a role for this compound production in buffering excess acetyl-CoA. nih.gov
The C2C12 cell line, a mouse myoblast cell line that can be differentiated into myotubes, is another widely used model. researchgate.netfrontiersin.org Studies using C2C12 myotubes have confirmed that these cells synthesize this compound, particularly in response to conditions that mimic exercise, such as exposure to acetate and taurine. researchgate.net These cell-based experiments support in vivo findings that the increased this compound observed in blood and urine after exercise is derived, at least in part, from synthesis within skeletal muscle tissue. nih.gov
Table 3: Common Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | NAT |
| Taurine | |
| Acetate | |
| Acetyl-Coenzyme A | Acetyl-CoA |
| Phosphotriesterase-related | PTER |
| Hypotaurine | |
| Ethyl glucuronide | |
| Ethyl sulfate | |
| Acetylcarnitine | ACT |
| Streptozotocin | STZ |
Analytical Techniques for Quantitative Analysis
The precise quantification of this compound in biological matrices is fundamental to understanding its physiological roles. Due to its high polarity, specialized analytical methods are required for its accurate measurement.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary technique for the quantification of this compound. painelobesidade.com.brnih.gov This method offers high sensitivity and specificity, allowing for the detection of acetyltaurine in complex biological samples such as urine and blood. uniprot.orgnih.gov The MS/MS system enables specific detection through selected reaction monitoring (SRM), where a specific parent ion of acetyltaurine is selected and fragmented to produce characteristic product ions, ensuring accurate identification and quantification. For instance, in studies analyzing N-acyl taurines, product ions at m/z 80 and m/z 107 are used as diagnostic markers. biorxiv.org
The choice of chromatographic conditions is critical. While traditional reversed-phase columns can be used, the high hydrophilicity of acetyltaurine often necessitates alternative approaches for adequate retention and separation. painelobesidade.com.br
Table 1: Exemplary HPLC-MS/MS Parameters for Acetyltaurine Analysis
| Parameter | Description | Source(s) |
| Chromatography | Ultra High Performance Liquid Chromatography (UHPLC) | biorxiv.org |
| Column | BEH C18 | biorxiv.org |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Detection | Triple Quadrupole (QqQ) Mass Spectrometer | biorxiv.org |
| Quantification | Multiple Reaction Monitoring (MRM) | biorxiv.org |
| Internal Standard | Deuterated analogs (e.g., taurine-d4, ACT-d3) | nih.gov |
| LLOQ in Urine | 0.05 µg/mL (uncorrected) | uniprot.orgletifmones.com |
This table is interactive and can be sorted by column.
Hydrophilic Interaction Chromatography (HILIC) Applications
Given the highly hydrophilic nature of this compound, Hydrophilic Interaction Chromatography (HILIC) is often the method of choice for its separation. painelobesidade.com.br HILIC provides enhanced retention of polar compounds like acetyltaurine, which are poorly retained on conventional C18 reversed-phase columns. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition. This mechanism allows for effective separation from less polar matrix components. painelobesidade.com.br Several validated methods for analyzing acetyltaurine in biological fluids, such as urine, have been developed using HILIC-based liquid chromatography coupled with mass spectrometry. uniprot.orgletifmones.com
Table 2: HILIC Application Details for this compound Analysis
| Feature | Description | Source(s) |
| Technique | Hydrophilic Interaction Chromatography (HILIC) | painelobesidade.com.br |
| Analyte | This compound (NAcT) | painelobesidade.com.bruniprot.org |
| Rationale | High hydrophilicity of NAcT requires a polar-retentive mechanism. | painelobesidade.com.br |
| Matrix | Urine | uniprot.orgletifmones.com |
| Advantage | Effective separation from matrix components and strong retention of the analyte. | painelobesidade.com.br |
This table is interactive and can be sorted by column.
Stable Isotope Labeling Techniques for Metabolic Tracing
Stable isotope labeling is a powerful methodology for elucidating the metabolic fate and biosynthetic pathways of this compound. nih.gov This technique involves introducing a precursor molecule enriched with a stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C)) into a biological system and tracking the incorporation of the isotope into downstream metabolites. ebi.ac.ukacs.org
Research has utilized deuterated ethanol (ethanol-d6) to demonstrate that acetyltaurine is a novel metabolite of ethanol. nih.govmdpi.comnih.gov The acetyl group from ethanol metabolism is incorporated into acetyltaurine. nih.gov Similarly, studies using deuterated acetate ([²H₄]acetate) have confirmed that acetate is a direct and main precursor for this compound biosynthesis. nih.govnih.gov These tracing studies are crucial for defining acetyltaurine as both an endogenous metabolite and one whose production is significantly influenced by exogenous factors like ethanol consumption. nih.gov
Table 3: Stable Isotope Applications in Acetyltaurine Research
| Isotope/Labeled Precursor | Research Application | Key Finding | Source(s) |
| Deuterated Ethanol | Tracing the origin of the acetyl group in this compound (NAT) after ethanol consumption. | Determined that NAT is a novel metabolite of ethanol, with the acetyl group being donated by ethanol metabolism. | nih.govmdpi.comresearchgate.net |
| Deuterated Acetate ([²H₄]acetate) | Confirming the role of acetate as a direct precursor for NAT biosynthesis. | Confirmed that acetate is the main precursor for the formation of NAT. | nih.govnih.gov |
| [U-¹³C]-glucose | General metabolic flux analysis in cells. | Used to track the fate of glucose in metabolic pathways, a technique applicable to understanding the broader metabolic context of acetyltaurine synthesis. | nih.gov |
| Deuterated Internal Standards (e.g., taurine-d4) | Quantitative analysis using isotope dilution mass spectrometry. | Used to improve the accuracy and precision of this compound quantification in biological samples. | nih.gov |
This table is interactive and can be sorted by column.
Computational Modeling and Structural Biology Applications
Computational approaches are becoming increasingly vital in modern biochemical research, offering insights into molecular interactions and guiding experimental design. For this compound, these methods are beginning to unravel its enzymatic regulation and provide a basis for designing targeted molecular tools.
Predicting Enzyme-Substrate Interactions and Reaction Mechanisms (e.g., PTER)
Recent breakthroughs have identified the phosphotriesterase-related (PTER) protein as the primary enzyme responsible for the hydrolysis of this compound into taurine and acetate. painelobesidade.com.brnih.govnih.gov Computational modeling has played a key role in understanding this interaction. Specifically, to probe the enzyme's active site, this compound was docked into a structural model of PTER generated by AlphaFold. nih.gov This type of in silico docking simulation predicts the preferred binding orientation of a substrate (this compound) within the enzyme's active site, helping to identify key amino acid residues involved in catalysis. nih.gov Such predictive models are foundational for forming hypotheses about the reaction mechanism, which can then be tested experimentally through site-directed mutagenesis. nih.govnih.gov The combination of homology modeling and substrate docking is a powerful strategy for assigning function to previously uncharacterized or "orphan" enzymes like PTER. nih.gov
Table 4: Key Enzymes in Taurine and Acetyltaurine Metabolism
| Enzyme | Abbreviation | Function | Source(s) |
| This compound hydrolase | PTER | Catalyzes the hydrolysis of this compound to taurine and acetate. Also reported to have bidirectional activity. | painelobesidade.com.bruniprot.orgnih.govnih.gov |
| Cysteine Dioxygenase | CDO | Catalyzes the conversion of cysteine to cysteine sulfinate in the taurine biosynthesis pathway. | mdpi.comsmpdb.ca |
| Cysteine Sulfinate Decarboxylase | CSAD | Catalyzes the decarboxylation of cysteine sulfinate to hypotaurine. | mdpi.comsmpdb.ca |
| Taurine Dioxygenase | TauD | A bacterial enzyme that catabolizes taurine. | ebi.ac.uk |
This table is interactive and can be sorted by column.
Computational Approaches for Rational Design of this compound Modulators
The discovery of PTER as the key this compound hydrolase opens the door for the rational design of specific modulators (inhibitors or activators) of its activity. painelobesidade.com.brnih.gov Computational methods are central to this modern drug and tool discovery process. wiley.comnih.gov Techniques such as virtual screening and molecular docking can be used to test large libraries of chemical compounds in silico to identify potential binders to the PTER active site. nih.gov
Structure-based drug design would leverage the 3D structure of PTER (obtained via crystallography or accurate modeling) to design novel molecules that fit precisely into the active site and either block or enhance its catalytic function. nih.gov Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the enzyme-ligand complex over time, providing insights into binding stability and conformational changes. acs.orgresearchgate.net These computational strategies significantly accelerate the initial phases of discovery, allowing researchers to prioritize a smaller number of promising candidates for chemical synthesis and experimental validation. rsc.org
Table 5: Computational Techniques for Enzyme Modulator Design
| Technique | Application | Purpose for this compound Research | Source(s) |
| Molecular Docking | Predicts the binding mode and affinity of a small molecule (ligand) to a protein. | Screen for potential inhibitors or activators of the PTER enzyme by predicting how they bind to its active site. | nih.govnih.gov |
| Virtual Screening | Computationally screens large libraries of compounds against a target protein structure. | To identify novel hit compounds that could modulate PTER activity from vast chemical databases. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | To assess the stability of a potential modulator in the PTER active site and understand the dynamic interactions. | acs.orgresearchgate.net |
| Homology Modeling | Predicts the 3D structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein. | To generate a reliable 3D model of PTER when an experimental structure is unavailable, as was done using AlphaFold. | nih.govnih.gov |
This table is interactive and can be sorted by column.
Therapeutic Potential and Future Research Directions
N-Acetyltaurine as a Pharmacological Target for Metabolic Disorders
Recent discoveries have positioned this compound as a key molecule in the regulation of body weight and energy balance. This has spurred research into its therapeutic applications for metabolic disorders such as obesity.
A pivotal discovery in the study of taurine (B1682933) metabolism was the identification of the enzyme phosphotriesterase-related (PTER) as a physiological this compound hydrolase. nih.gov In vitro studies have confirmed that PTER catalyzes the breakdown of this compound into taurine and acetate (B1210297). nih.gov This enzyme is expressed in key metabolic tissues, including the kidney, liver, and brainstem. nih.gov
The therapeutic potential of targeting PTER was illuminated through studies on genetically modified mice. Researchers found that mice lacking the PTER gene exhibited a complete loss of this compound hydrolysis activity, leading to a systemic increase in this compound levels. nih.gov When these PTER knockout mice were subjected to stimuli that increase taurine levels, such as dietary supplementation or endurance exercise, they demonstrated reduced food intake, resistance to diet-induced obesity, and improved glucose homeostasis. nih.govstanford.edu After eight weeks on a high-fat diet with taurine supplementation, the PTER knockout mice weighed significantly less than control animals, a difference attributed entirely to a reduction in fat mass. stanford.edu
These findings suggest that inhibiting the PTER enzyme could be a viable strategy for managing obesity. The development of PTER inhibitors may offer a novel pharmacological approach to increase endogenous levels of this compound, thereby mimicking the beneficial metabolic effects observed in animal models. the-scientist.com This line of research is particularly compelling as the PTER gene has been previously associated with body weight in large-scale human genetic studies. stanford.edu
Table 1: Effects of PTER Gene Knockout in Mice on a High-Fat Diet
| Parameter | Observation in PTER Knockout Mice | Source |
|---|---|---|
| This compound Levels | Systemic increase | nih.gov |
| Food Intake | Reduced | nih.gov |
| Body Weight | Resistant to diet-induced obesity; significant reduction in fat mass | nih.govstanford.edu |
| Glucose Homeostasis | Improved | nih.gov |
Beyond targeting its metabolic enzyme, research has also focused on administering this compound directly as a therapeutic agent. Studies have demonstrated that this compound is not merely an inert byproduct of taurine metabolism but an active molecule with a significant role in physiological processes. stanford.edu
The convergence of diet and exercise on this chemical pathway further underscores its importance. Levels of this compound are known to increase with endurance exercise, and studies show that mice genetically modified to accumulate this compound are more responsive to the anti-obesity effects of physical activity. humanperformancealliance.org This suggests that this compound contributes to exercise-associated weight loss, presenting a fascinating link between diet, exercise, and metabolism. humanperformancealliance.org
Table 2: Effects of Direct this compound Administration in Obese Mice
| Parameter | Observed Effect | Source |
|---|---|---|
| Food Intake | Reduced | nih.govstanford.edu |
| Body Weight | Reduced | nih.govstanford.edu |
| Mechanism | GFRAL-dependent | nih.gov |
A significant aspect of the therapeutic potential of the this compound pathway is its independence from current leading weight-loss drug mechanisms. Research indicates that the PTER pathway operates independently of the pathway utilized by GLP-1 (glucagon-like peptide-1) receptor agonists, such as semaglutide (B3030467) (Ozempic, Wegovy). stanford.edu
This distinction is crucial because it opens the possibility for synergistic combination therapies. Drugs that inhibit PTER or supplement this compound could potentially be used to complement existing treatments like GLP-1 receptor agonists. the-scientist.com Such a combination could lead to more effective weight management by targeting multiple, independent biological pathways that regulate appetite and body weight. While current therapies like liraglutide (B1674861) and phentermine/topiramate have shown significant efficacy, the addition of a novel mechanism could enhance weight loss outcomes for patients. frontiersin.org The development of new agents, such as NLRP3 inhibitors that have shown promise in combination with GLP-1 agonists in preclinical models, exemplifies the industry's move toward multi-target approaches for obesity. gurufocus.com
Exploration of this compound in Neurodegenerative Diseases
The neuroprotective properties of taurine are well-documented, and researchers are now exploring whether its acetylated derivatives can offer similar or enhanced benefits for neurodegenerative conditions. mdpi.comnih.gov
A key derivative, Magnesium Acetyltaurate (MgAT), has shown significant promise in preclinical models of neurodegeneration. Glutamate excitotoxicity, mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to the loss of retinal ganglion cells in glaucoma, a neurodegenerative eye disease. nih.gov A study investigating the effects of MgAT on NMDA-induced excitotoxicity in the rat retina revealed potent neuroprotective effects. nih.gov
The proposed dual mechanism of MgAT involves the combined actions of magnesium, a natural NMDA receptor antagonist, and taurine, which possesses antioxidant properties. nih.gov The study found that intravitreal administration of MgAT prevented retinal and optic nerve damage. nih.gov This protective effect was attributed to a reduction in retinal oxidative stress and the activation of Brain-Derived Neurotrophic Factor (BDNF)-related neuroprotective mechanisms. nih.gov Pretreatment with MgAT was found to be more effective than co- or post-treatment, highlighting its potential in preventing neuronal apoptosis. nih.gov
Table 3: Neuroprotective Mechanisms of Magnesium Acetyltaurate (MgAT) in a Rat Model of NMDA-Induced Excitotoxicity
| Mechanism | Finding | Source |
|---|---|---|
| NMDA Receptor Inhibition | Acts as an antagonist to prevent overstimulation. | nih.gov |
| Oxidative Stress | Reduces retinal oxidative stress. | nih.gov |
| Neurotrophic Factors | Activates BDNF-related neuroprotective pathways. | nih.gov |
| Apoptosis | Reduces the number of apoptotic cells in the inner retina. | nih.gov |
The promising results from preclinical studies on Magnesium Acetyltaurate necessitate a clear path toward clinical translation. nih.gov However, extensive, well-designed clinical trials are required to establish definitive therapeutic protocols for human neurodegenerative diseases. mdpi.comresearchgate.net
The broader context of magnesium's role in brain health supports this endeavor. Magnesium is crucial for normal central nervous system activity, and its deficiency has been linked to neuroinflammation, a hallmark of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. mdpi.commdpi.comnih.gov Due to its neuroprotective, antioxidant, and anti-inflammatory properties, magnesium is considered a potential therapeutic agent for these conditions. mdpi.comresearchgate.net
To move forward, researchers must conduct more epidemiological studies with standardized methods to clarify the role of magnesium and its derivatives in neurodegenerative disorders. mdpi.comresearchgate.net The successful translation of findings on compounds like Magnesium Acetyltaurate from animal models to human patients will depend on rigorous clinical trials to determine their efficacy and establish optimal use in slowing the progression of these debilitating diseases. mdpi.comresearchgate.net
Unanswered Questions and Emerging Research Avenues
The recent identification of the phosphotriesterase-related (PTER) enzyme as the key regulator of this compound (NAcT) levels has unveiled a novel pathway in metabolic regulation. This discovery has opened up a plethora of research questions that span from fundamental molecular mechanisms to translational human studies. The following sections delve into the critical unanswered questions and promising future research directions in the field of acetyltaurine biochemistry and its therapeutic potential.
Precise Molecular and Circuit Mechanisms of this compound Action
A significant gap in our current understanding is the precise molecular and neural circuitry through which this compound exerts its effects on energy balance and feeding behaviors. wikipedia.orgmdpi.com While research has pointed towards the brainstem as a key area of action, the exact mechanisms remain to be fully elucidated. wikipedia.org
Recent studies have shown that the administration of this compound can reduce food intake and body weight in a manner that is dependent on the GFRAL receptor, the receptor for Glial cell-derived neurotrophic factor (GDNF) family receptor alpha-like. nih.gov However, it is considered unlikely that this compound, being a metabolite, directly binds to GFRAL, which has a distinct structural ligand in GDF15. mdpi.com This suggests a more complex interplay between the PTER/N-acetyltaurine pathway and the GFRAL signaling cascade. wikipedia.orgmdpi.com Future research will need to unravel the specific molecular interactions and the neural circuits involved in this crosstalk. It is hypothesized that this compound may act directly on the brain, particularly the hindbrain where PTER is also expressed, to regulate appetite and body weight. nih.gov
Dissecting Central Versus Peripheral Contributions of PTER to Energy Balance
Understanding whether the metabolic effects of the PTER-N-acetyltaurine axis are primarily driven by its actions in the brain or through its influence on peripheral organs will be crucial for developing targeted therapeutic strategies. This could involve the use of tissue-specific knockout models or targeted pharmacological interventions to isolate and study the function of PTER in different locations.
Functional Dissection of PTER Enzymatic Activities in Vivo (e.g., Synthesis-only or Hydrolysis-only Mutations)
The PTER enzyme has been identified as a bidirectional catalyst, capable of both synthesizing this compound from taurine and acetate, and hydrolyzing it back to its constituent molecules. wikipedia.org This dual functionality raises important questions about the physiological relevance of each directional activity in vivo.
Future research employing sophisticated genetic engineering techniques will be invaluable in dissecting the specific roles of PTER's synthetic and hydrolytic functions. The creation of "synthesis-only" or "hydrolysis-only" mutant models would allow researchers to investigate the distinct physiological consequences of this compound production versus its degradation. This approach could clarify whether the observed phenotypes in PTER knockout mice, such as resistance to diet-induced obesity, are due to the accumulation of this compound or a deficiency in its breakdown products.
| PTER Enzymatic Reaction | Substrates | Products | Direction |
| This compound Synthesis | Taurine, Acetate | This compound, Water | Forward |
| This compound Hydrolysis | This compound, Water | Taurine, Acetate | Reverse |
Comprehensive Understanding of this compound's Role in Other Physiological and Pathological Processes
The levels of this compound are known to be dynamically regulated by various physiological states, including endurance exercise and alcohol consumption. wikipedia.orgmdpi.com This suggests that the role of this compound extends beyond the regulation of energy balance and may be implicated in a broader range of physiological and pathological processes.
For instance, this compound has been identified as a urinary metabolite that increases significantly after ethanol (B145695) consumption, suggesting a role in ethanol metabolism and potentially as a biomarker for hyperacetatemia. Furthermore, during endurance exercise, the production of this compound in skeletal muscle is thought to play a role in buffering excess mitochondrial acetyl-CoA. Investigating the function of the PTER-N-acetyltaurine pathway in these and other contexts, such as cardiovascular health and neurological function, will be a fruitful area for future research. A deeper understanding of its diverse roles could uncover new therapeutic applications for modulating this pathway.
| Physiological/Pathological Condition | Observed Change in this compound | Potential Role |
| Endurance Exercise | Increased levels in blood and muscle. | Buffering of mitochondrial acetyl-CoA. |
| Alcohol Consumption | Increased urinary excretion. | Facilitation of acetate excretion. |
| Diet-Induced Obesity | Modulation affects body weight and food intake. nih.gov | Regulation of energy balance. nih.gov |
Advancing Clinical Trials and Human Translational Studies of Acetyltaurine Modulation
While the preclinical findings in animal models are promising, a significant future direction is the translation of this knowledge to human health. Currently, there is a lack of clinical trials specifically designed to investigate the therapeutic modulation of acetyltaurine in humans. The observation that this compound levels are elevated in human urine and blood following endurance exercise provides a strong rationale for its potential metabolic benefits. mdpi.com
Future research should focus on establishing the relevance of the PTER-N-acetyltaurine pathway in human physiology and disease. This will involve observational studies to correlate levels of this compound and PTER activity with metabolic parameters in human populations. Subsequently, well-designed clinical trials will be necessary to assess the efficacy of modulating this compound levels, either through direct administration or by targeting the PTER enzyme, for conditions such as obesity and metabolic syndrome. The discovery that this pathway appears to work through a different mechanism than current weight-loss drugs highlights its potential as a novel therapeutic avenue. Establishing the safety and therapeutic window for such interventions will be paramount for their successful clinical translation. Further investigations are warranted to establish urinary this compound as a reliable biomarker for hyperacetatemia in humans and to determine its value in diagnosing and monitoring metabolic disorders. mdpi.com
Q & A
Q. What are the established protocols for synthesizing and characterizing acetyltaurine in laboratory settings?
Acetyltaurine (N-acetyltaurine, CAS 19213-70-8) is synthesized via the acetylation of taurine using acetyl coenzyme A or chemical agents like acetic anhydride. Key steps include:
- Purification : Chromatographic methods (e.g., HPLC or ion-exchange chromatography) to isolate the compound from reaction byproducts .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H and ¹³C peaks for the acetyl group and sulfonic acid moiety) and mass spectrometry (MS) for molecular weight validation .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm to ensure ≥95% purity for biological studies .
Q. How can researchers detect and quantify acetyltaurine in biological samples?
Analytical methods include:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., methanol/water with 0.1% formic acid) for separation and use multiple reaction monitoring (MRM) transitions specific to acetyltaurine (e.g., m/z 168 → 125) .
- Derivatization : Pre-column derivatization with dansyl chloride or o-phthalaldehyde to enhance fluorescence or UV detection sensitivity in complex matrices like cerebrospinal fluid .
- Validation : Include calibration curves (linear range: 0.1–100 µM) and spike-recovery tests (≥85% recovery in plasma/brain homogenates) to ensure reproducibility .
Q. What are the known biological roles of acetyltaurine in mammalian systems?
Acetyltaurine is an endogenous metabolite of taurine, primarily studied in neural and metabolic contexts:
- Neuroprotection : Modulates GABAergic signaling and reduces oxidative stress in vitro (e.g., glutamate-induced neuronal cell models) .
- Membrane stabilization : Enhances phospholipid bilayer integrity via sulfonic acid group interactions, observed in lipid peroxidation assays .
- Contrast with taurine : Unlike taurine, acetyltaurine exhibits higher lipophilicity, enabling better blood-brain barrier penetration in rodent models .
Advanced Research Questions
Q. How can contradictory findings about acetyltaurine’s bioactivity be resolved methodologically?
Discrepancies in studies (e.g., variable neuroprotective effects across cell lines) require:
- Dose-response validation : Test a wide concentration range (nM to mM) to identify biphasic effects or threshold-dependent activity .
- Context-specific controls : Account for cell type-specific taurine metabolism (e.g., endogenous taurine levels in SH-SY5Y vs. primary neurons) .
- Multi-omics integration : Combine metabolomics (to track acetyltaurine flux) with transcriptomics (e.g., RNA-seq of stress-response genes) to identify mechanistic outliers .
Q. What experimental designs are optimal for studying acetyltaurine’s pharmacokinetics in vivo?
Key considerations include:
- Radiolabeling : Use ¹⁴C-labeled acetyltaurine to track absorption/distribution in rodent models, with scintillation counting of tissues (brain, liver, kidneys) .
- Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life, adjusting for species-specific metabolic rates .
- Exclusion criteria : Control for dietary taurine intake in animal cohorts to avoid confounding endogenous acetyltaurine levels .
Q. How can researchers address gaps in understanding acetyltaurine’s interaction with cellular receptors?
Strategies include:
- Receptor binding assays : Screen acetyltaurine against GPCR libraries (e.g., GABAB, glycine receptors) using fluorescence polarization or surface plasmon resonance (SPR) .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to sulfonic acid-sensitive receptors .
- Knockout models : Use CRISPR/Cas9-edited cell lines (e.g., TauT knockout) to isolate acetyltaurine-specific effects from taurine-mediated pathways .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing acetyltaurine-related data with high variability?
- Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data (common in small-sample animal studies) .
- Multivariate analysis : Principal component analysis (PCA) to disentangle confounding factors (e.g., diet, age) in metabolomics datasets .
- Power analysis : Pre-study calculations to determine cohort sizes, ensuring ≥80% power for detecting effect sizes (e.g., ≥20% change in oxidative markers) .
Q. How should researchers document acetyltaurine studies to ensure reproducibility?
Follow guidelines for experimental reporting:
- Detailed protocols : Specify synthesis conditions (temperature, solvent ratios), instrument parameters (e.g., LC-MS column type), and statistical software (e.g., R or GraphPad) .
- Raw data deposition : Upload chromatograms, NMR spectra, and kinetic curves to repositories like Zenodo or Figshare .
- Negative results : Report failed experiments (e.g., instability in certain buffers) to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
